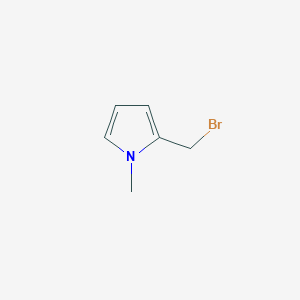
2-(bromomethyl)-1-methyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-1-methyl-1H-pyrrole is an organic compound with the molecular formula C6H8BrN. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The bromomethyl group attached to the pyrrole ring makes this compound a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-methyl-1H-pyrrole typically involves the bromination of 1-methyl-1H-pyrrole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The use of a bromination reagent like N-bromosuccinimide in a solvent such as acetone or acetonitrile, followed by separation and purification steps, ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-1-methyl-1H-pyrrole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, sodium thiolate, and sodium alkoxide.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent for this compound.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-1-methyl-1H-pyrrole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(bromomethyl)-1-methyl-1H-pyrrole depends on its specific application. In biological systems, the compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes . The molecular targets and pathways involved vary depending on the specific bioactive molecule derived from the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another bromomethyl derivative used in organic synthesis.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl compound used in the synthesis of polymers and other organic molecules.
Uniqueness
2-(Bromomethyl)-1-methyl-1H-pyrrole is unique due to its pyrrole core, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of heterocyclic compounds and bioactive molecules, where the pyrrole ring can enhance biological activity and selectivity .
Propiedades
Fórmula molecular |
C6H8BrN |
|---|---|
Peso molecular |
174.04 g/mol |
Nombre IUPAC |
2-(bromomethyl)-1-methylpyrrole |
InChI |
InChI=1S/C6H8BrN/c1-8-4-2-3-6(8)5-7/h2-4H,5H2,1H3 |
Clave InChI |
GAVXZLFWVIHHCM-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC=C1CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


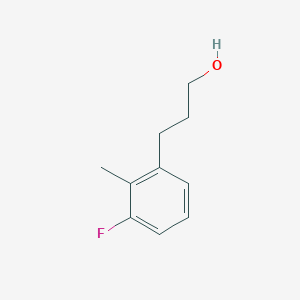

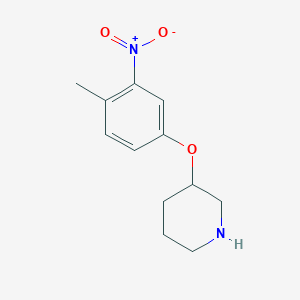
![Tert-butyl3-amino-octahydrocyclopenta[b]pyrrole-1-carboxylatehydrochloride](/img/structure/B13557830.png)
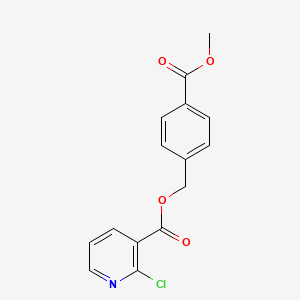

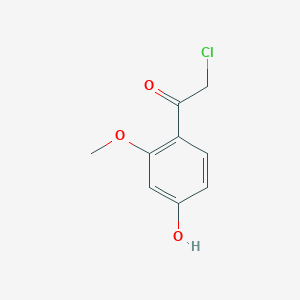

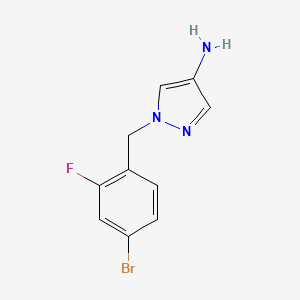
![6-Bicyclo[3.1.0]hexanylmethanamine](/img/structure/B13557872.png)
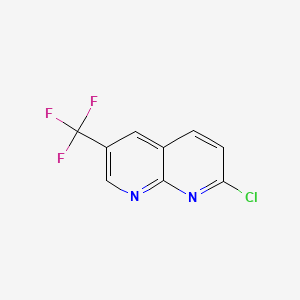

![7-tert-butoxycarbonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B13557877.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13557883.png)
